molecular formula C23H18O4 B11152670 4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B11152670
M. Wt: 358.4 g/mol
InChI Key: XNBDIPIFVFANTA-UHFFFAOYSA-N
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Description

4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one typically involves the reaction of 4-methylcoumarin with appropriate reagents to introduce the 1-methyl-2-oxo-2-phenylethoxy group. The reaction conditions often include the use of organic solvents such as ethanol or acetone, and the process may involve multiple steps including esterification, condensation, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-methyl-3-(1-oxo-1-phenylpropan-2-yl)oxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-14-20(26-15(2)21(24)16-8-4-3-5-9-16)13-12-18-17-10-6-7-11-19(17)23(25)27-22(14)18/h3-13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBDIPIFVFANTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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